(4-Thiazolyl)alanine belongs to the class of thiazole-containing amino acids, which are derivatives of standard amino acids modified with a thiazole moiety. The compound can be synthesized from 4-methylthiazole, which serves as a precursor. It is classified as a nonnatural amino acid, making it distinct from the twenty standard amino acids found in proteins.
The synthesis of (4-Thiazolyl)alanine can be achieved through several methods, with two notable approaches highlighted in the literature:
These methods are significant for producing derivatives that can be utilized in combinatorial chemistry and pharmaceutical applications.
(4-Thiazolyl)alanine features a thiazole ring attached to an alanine backbone. The molecular formula is , and it has the following structural characteristics:
The thiazole moiety imparts unique electronic properties that influence the compound’s reactivity and biological activity.
(4-Thiazolyl)alanine participates in various chemical reactions typical of amino acids:
The mechanism of action for (4-Thiazolyl)alanine, particularly in dermatological applications, involves:
This mechanism positions (4-Thiazolyl)alanine as a promising ingredient for anti-aging formulations.
(4-Thiazolyl)alanine exhibits several notable physical and chemical properties:
These properties are crucial for its application in formulations, ensuring efficacy and stability during storage.
The applications of (4-Thiazolyl)alanine span various scientific fields:
(4-Thiazolyl)alanine (TAla), also designated as L-4-thiazolylalanine or Protinol™ in commercial contexts, emerged as a structurally unique non-proteinogenic amino acid characterized by a thiazole heterocycle in its side chain. Unlike the 20 canonical amino acids, TAla is not incorporated into proteins during ribosomal translation but is biosynthesized or chemically engineered for specialized applications. The thiazole ring—a five-membered structure containing nitrogen and sulfur atoms—confers distinctive electronic properties and metal-chelating capabilities. Early interest in TAla stemmed from its structural resemblance to l-histidine, particularly the imidazole-like coordination behavior of its thiazole moiety [1] [10]. This similarity underpinned its initial exploration as a histidine analog in peptide engineering. Patent analyses reveal TAla’s inclusion in topical formulations as early as 2010, highlighting its long-standing relevance in dermatological chemistry [8]. Its natural occurrence is limited, but synthetic accessibility facilitated its integration into medicinal and cosmetic pipelines.
TAla serves as a critical structural component in the synthesis of bioactive peptides, particularly those requiring enhanced stability or target specificity. Its thiazole side chain enables:
A landmark application is in rovatirelin, a therapeutic peptide targeting neurodegenerative disorders, where TAla enhances blood-brain barrier penetration and metabolic stability [1]. Recent biotechnological advances have optimized TAla production via dynamic kinetic resolution (DKR). This enzymatic relay system employs:
Table 1: Enzymatic Production of TAla via Dynamic Kinetic Resolution
Parameter | Kinetic Resolution | DKR System | Optimized DKR |
---|---|---|---|
Catalyst | DdACY1 | DdACY1 + DrNAAAR | DdACY1 + DrNAAAR + Zn²⁺/Mg²⁺ |
Substrate Concentration | Racemic N-Ac-TAla | 70 mmol/L | 70 mmol/L |
Yield | ~45% | 69.3% | 77.1% |
Optical Purity (ee) | >99.9% | >99.9% | >99.9% |
Data derived from [1]
This system achieves 77.1% yield at 70 mmol/L substrate concentration—surpassing the theoretical 50% yield limit of classical kinetic resolution—and delivers TAla with >99.9% enantiomeric excess and 95.2% chemical purity [1]. Beyond rovatirelin, TAla facilitates peptide macrocyclization in mRNA display platforms. Its thiazole group participates in spontaneous cyclization with N-terminal cysteine residues, generating rigidified scaffolds for target binding (e.g., influenza haemagglutinin inhibitors) [6].
TAla’s versatility extends to artificial intelligence (AI)-driven drug discovery and clinically validated skincare applications:
Synthetic feasibilityAI models trained on thiazole-containing compound libraries enable de novo design of TAla-hybrid peptides with optimized bioactivity [5] [7]. This reduces reliance on in vivo testing and accelerates lead candidate identification.
Epidermal and Dermal Rejuvenation:Clinical studies validate TAla (marketed as Protinol™) as a multi-functional cosmetic ingredient:
Table 2: Clinically Demonstrated Effects of TAla (Protinol™) in Skincare
Parameter | Effect of 0.3% TAla | Mechanistic Basis |
---|---|---|
Epidermal Thickness | ↑18% vs. base formula | Keratinocyte proliferation |
Pro-Collagen I Synthesis | ↑30% in 3D skin models | TGF-β pathway activation in fibroblasts |
Hyaluronic Acid Production | ↑25% in 3D skin models | CD44 receptor modulation |
Anti-Inflammatory Activity | ↓ IL-1α, ↓ TNF-α gene expression | NF-κB pathway inhibition |
Barrier Function Enhancement | ↑12R-lipoxygenase activity in stratum corneum | Ceramide synthesis promotion |
Data compiled from [2] [3] [4]
TAla also reinforces the skin barrier by upregulating 12R-lipoxygenase activity—an enzyme critical for ceramide biosynthesis—and accelerates wound closure in damaged tissues [3]. Its antioxidant properties mitigate UV-induced reactive oxygen species (ROS) by inducing heat shock protein 70 (HSP70), offering photoprotection [3]. These attributes position TAla as a superior alternative to retinol and α-hydroxy acids in anti-aging formulations.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1